molecular formula C21H16F2N2O3S B2665223 (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one CAS No. 1798428-66-6

(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one

Cat. No.: B2665223
CAS No.: 1798428-66-6
M. Wt: 414.43
InChI Key: ZELRCHYMJMIIBZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one is a complex organic molecule characterized by its unique structure, which includes a difluoromethoxyphenyl group and a tetracyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and functional group modifications, to form the final tetracyclic structure. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized under specific conditions to form corresponding oxides.
  • Reduction : Reduction reactions can modify the functional groups, leading to different derivatives.
  • Substitution : The difluoromethoxyphenyl group can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one has several scientific research applications:

  • Chemistry : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine : Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraen-14-one stands out due to its unique tetracyclic structure and the presence of a difluoromethoxyphenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(13E)-13-[[4-(difluoromethoxy)phenyl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S/c1-21-11-15(14-4-2-3-5-16(14)28-21)25-18(26)17(29-20(25)24-21)10-12-6-8-13(9-7-12)27-19(22)23/h2-10,15,19H,11H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELRCHYMJMIIBZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC=C(C=C5)OC(F)F)SC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CC(C3=CC=CC=C3O1)N4C(=O)/C(=C\C5=CC=C(C=C5)OC(F)F)/SC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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